molecular formula C10H9N3O2 B2558737 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 220141-17-3

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B2558737
M. Wt: 203.201
InChI Key: IBLGUBLXNQGMRR-UHFFFAOYSA-N
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Description

“2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that has been studied for its potential applications in various fields. It is a type of 1,2,4-triazole benzoic acid hybrid . These hybrids have been synthesized and evaluated for their biological activities, particularly as anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole benzoic acid hybrids involves established methods of organic synthesis, and their structures have been confirmed by NMR and MS analysis . The synthesized compounds have shown potent inhibitory activities against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of these compounds has been established by techniques such as NMR and MS analysis . Further structural diversity has been observed in coordination polymers based on similar compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been thoroughly studied. The reactions are typically carried out under controlled conditions, and the products are analyzed using various techniques to confirm their structures .

Scientific Research Applications

Structural Analysis and Synthesis

Research into benzoic acid derivatives, including "2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid," has revealed detailed insights into their crystal structures and synthesis processes. For instance, studies have analyzed the crystal structures of benzoic acids derivatives, identifying different structural motifs such as chains, dimers, and rings, which are bonded through various non-covalent interactions like C-H...π, π...π, and hydrogen interactions (J. Dinesh, 2013). These interactions play a significant role in determining the bioactivity predictions of the compounds, with structural variations observed to impact their activities.

Coordination Polymers and Supramolecular Structures

The compound has been utilized in forming coordination polymers and supramolecular structures, demonstrating its versatility in material science. For example, research has led to the synthesis of supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives, showcasing a range of crystal structures, Hirshfeld surface analysis, and spectroscopic and thermal properties (Da-Wei Wang et al., 2018). Such complexes have been further analyzed for their photoluminescence properties and thermal stability, indicating their potential for various applications including sensing, catalysis, and as materials for electronic devices.

Molecular Interactions and Properties

The structural analysis extends to understanding the molecular interactions and properties of these compounds. Studies have focused on the synthesis and characterization of complexes and polymers, investigating their molecular structures stabilized by weak intermolecular hydrogen bonding interactions. These studies provide insights into the stability and reactivity of the compounds, which are crucial for their applications in catalysis and material science (M. N. Ahmed et al., 2016).

Applications Beyond Drug Use

Research into "2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid" and its derivatives has also explored applications beyond pharmaceuticals, such as their role in the design and synthesis of materials with specific properties. This includes the development of coordination polymers with unique structural features and potential utility in areas like gas storage, separation technologies, and as catalysts in various chemical reactions (Yuanchun He et al., 2020).

Future Directions

The research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests a promising direction for future research and development in this area.

properties

IUPAC Name

2-methyl-4-(1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-4-8(13-6-11-5-12-13)2-3-9(7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGUBLXNQGMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS RN

220141-17-3
Record name 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
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